molecular formula C21H17N3O2S B2766525 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide CAS No. 1021073-80-2

2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

Cat. No. B2766525
M. Wt: 375.45
InChI Key: CWOQHOXWUYJBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Anti-Inflammatory Applications

  • Synthesis and Anti-Inflammatory Activities

    Some thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to the one , have been synthesized and found to exhibit moderate anti-inflammatory activity. These compounds were compared with indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999).

  • In Vitro Anti-Inflammatory Potential

    Various benzylidene oxazolo/thiazolo pyrimidine derivatives were synthesized and assessed for anti-inflammatory potential. The study highlighted the importance of specific substituents for enhancing anti-inflammatory properties (Sawant, Bansode, & Wadekar, 2012).

Anticancer Applications

  • Anticancer Evaluation of Thiazolopyrimidines

    Novel compounds derived from thiazolopyrimidines were synthesized and evaluated for their anticancer activities. Some showed higher activity than etoposide, a reference drug, against various cancer cell lines (Ravinaik et al., 2021).

  • Antimicrobial and Anticancer Properties

    Pyrimidine derivatives clubbed with thiazolidinone were synthesized and evaluated for both antimicrobial and anticancer activities, demonstrating promising results against HeLa Cervical cancer cell line (Verma & Verma, 2022).

Antimicrobial Applications

  • Synthesis and Antibacterial Activities: New pyrimidine and thiophene derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory activities. Some compounds showed potent results comparable to standard drugs (Lahsasni et al., 2018).

Miscellaneous Applications

  • Microwave-Assisted Synthesis of Derivatives

    A class of phenylbenzo thiazolo pyrimidinone derivatives was synthesized using microwave irradiation. These compounds were evaluated for antiproliferative activity against various cancer cell lines, demonstrating selective cytotoxicity (Nagaraju et al., 2020).

  • Synthesis of Benzodifuranyl and Thiazolopyrimidines

    These compounds were synthesized and screened as COX inhibitors, showing significant analgesic and anti-inflammatory activities. Some derivatives had high COX-2 selectivity and inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-6-3-4-9-17(13)20(26)23-16-8-5-7-15(11-16)18-12-27-21-22-14(2)10-19(25)24(18)21/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOQHOXWUYJBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

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